molecular formula C16H18N2OS B2532582 3-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide CAS No. 1209429-45-7

3-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B2532582
CAS No.: 1209429-45-7
M. Wt: 286.39
InChI Key: FWTDIVQLNGZPGG-UHFFFAOYSA-N
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Description

3-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative characterized by:

  • A pyrrolidine ring substituted at the 3-position with a phenyl group.
  • A carboxamide moiety at the 1-position, linked to a thiophen-2-ylmethyl substituent.
  • Molecular formula: C₁₇H₁₉N₂OS.
  • Molecular weight: 299.42 g/mol.

Properties

IUPAC Name

3-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-16(17-11-15-7-4-10-20-15)18-9-8-14(12-18)13-5-2-1-3-6-13/h1-7,10,14H,8-9,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTDIVQLNGZPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where a phenyl group is introduced to the pyrrolidine ring.

    Attachment of the Thiophen-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction, where a thiophen-2-ylmethyl halide reacts with the pyrrolidine derivative.

    Formation of the Carboxamide Group: The final step involves the conversion of the amine group on the pyrrolidine ring to a carboxamide group, typically through a reaction with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Research: The compound is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Physicochemical Properties
3-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide (Target Compound) C₁₇H₁₉N₂OS 299.42 - 3-phenyl group
- Thiophen-2-ylmethyl carboxamide
Moderate lipophilicity (logP ≈ 3.1)
(S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide C₂₄H₂₄N₃OS 402.53 - Thiazole ring with 5-phenyl substituent
- 3-isopropylphenyl group
- (S)-stereoisomer
High brain penetrance; TRPV1 antagonist
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C₁₆H₁₇FN₄O₂S 348.39 - 5-Oxopyrrolidine
- 4-Fluorophenyl group
- Thiadiazole substituent
Enhanced polarity (logP ≈ 2.4)
(S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide C₂₈H₃₃F₃N₆O₃ 582.60 - Trifluoroethyl group
- Morpholinopyridine moiety
- Hydroxypropan-2-ylamino side chain
Patent-protected solid-state forms

Pharmacological and Functional Comparisons

Target Compound vs. (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide
  • Structural Differences : Replacement of thiophene with a thiazole ring and addition of a 3-isopropylphenyl group in the latter compound.
  • The 3-isopropylphenyl group improves metabolic stability, whereas the target compound’s thiophene may reduce polarity, favoring membrane permeability.
Target Compound vs. 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
  • Structural Differences : The presence of a 5-oxo group in the pyrrolidine ring and a thiadiazole substituent in the latter.
  • Thiadiazole increases molecular rigidity, which may reduce off-target effects compared to the target compound’s flexible thiophen-2-ylmethyl group .
Target Compound vs. Trifluoroethyl/Morpholinopyridine Derivative
  • Structural Differences: The patented compound features a trifluoroethyl group and a morpholinopyridine moiety, absent in the target compound.
  • Functional Impact: Trifluoroethyl enhances lipophilicity and metabolic resistance.

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